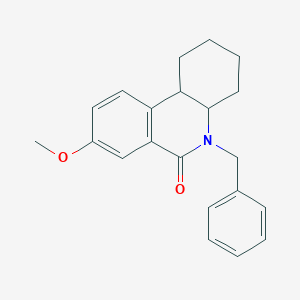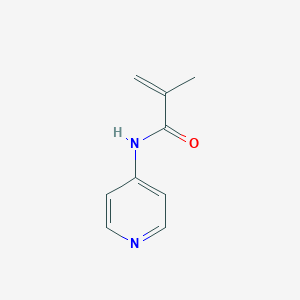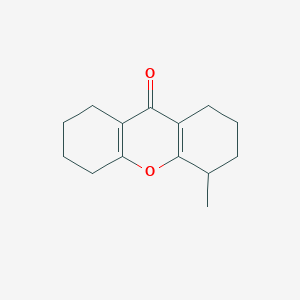![molecular formula C25H22ClN5O3 B289219 N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as TAK-915 and has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide involves the modulation of neurotransmitter systems in the brain. The compound acts as a selective antagonist of the G protein-coupled receptor (GPR139) and regulates the release of neurotransmitters such as dopamine, glutamate, and GABA.
Biochemical and Physiological Effects:
N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide has been shown to have several biochemical and physiological effects. The compound has been found to improve cognitive function, reduce anxiety and depression, and enhance memory consolidation.
Advantages and Limitations for Lab Experiments
The advantages of using N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide in lab experiments include its high selectivity and potency. The compound has also been found to have low toxicity levels. However, the limitations of using the compound include its limited solubility in water and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the study of N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide. These include further investigations into its pharmacological properties, the development of more efficient synthesis methods, and the identification of potential therapeutic applications in the treatment of other neurological disorders. Additionally, the compound could be used as a tool for studying the role of GPR139 in the regulation of neurotransmitter systems in the brain.
In conclusion, N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide is a promising chemical compound that has gained significant attention in the field of medicinal chemistry. Its potential therapeutic applications and mechanism of action make it a valuable tool for studying the regulation of neurotransmitter systems in the brain. Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide involves several steps. The starting materials include 2-chlorobenzonitrile and 4-phenylpiperazine. The reaction is carried out using various reagents and solvents to obtain the final product.
Scientific Research Applications
N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide has been extensively studied for its pharmacological properties. The compound has shown potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
Molecular Formula |
C25H22ClN5O3 |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H22ClN5O3/c26-20-9-4-5-10-21(20)31-23(28-24(32)22-11-6-16-34-22)19(17-27-31)25(33)30-14-12-29(13-15-30)18-7-2-1-3-8-18/h1-11,16-17H,12-15H2,(H,28,32) |
InChI Key |
KDRHOUIRAGWQOL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)NC(=O)C5=CC=CO5 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B289138.png)






![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)
![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)
![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)


